molecular formula C9H6BrNO B099375 6-Bromoindole-3-carboxaldehyde CAS No. 17826-04-9

6-Bromoindole-3-carboxaldehyde

Cat. No.: B099375
CAS No.: 17826-04-9
M. Wt: 224.05 g/mol
InChI Key: WCCLQCBKBPTODV-UHFFFAOYSA-N
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Description

6-Bromoindole-3-carboxaldehyde is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of indole, a heterocyclic aromatic organic compound. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making derivatives like this compound significant in various fields of research and industry .

Biochemical Analysis

Biochemical Properties

6-Bromoindole-3-carboxaldehyde has been found to interact with various biomolecules. For instance, it has been shown to inhibit CYP2A6-mediated nicotine metabolism . This suggests that this compound may interact with enzymes such as CYP2A6 and potentially influence biochemical reactions involving these enzymes.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-defined. It has been suggested that bromination significantly increases the potency of indole carboxaldehydes . This could imply that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the bromination of indole carboxaldehydes can reduce the IC50 values between 2- and 13-fold, indicating that bromination significantly increases the potency of these compounds .

Metabolic Pathways

It is known that indole is a metabolite of the amino acid tryptophan , suggesting that this compound could potentially be involved in tryptophan metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromoindole-3-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of indole-3-carboxaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoindole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromoindole-3-carboxaldehyde has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in studying biological processes involving indole derivatives.

    Medicine: Research into its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities, is ongoing.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Bromoindole-3-carboxaldehyde
  • 7-Bromoindole-3-carboxaldehyde
  • Indole-3-carboxaldehyde

Comparison: 6-Bromoindole-3-carboxaldehyde is unique due to the position of the bromine atom on the indole ring. This positioning affects its chemical reactivity and biological activity. For example, the bromine atom at the 6-position enhances its ability to inhibit quorum sensing compared to its 5- and 7-bromo counterparts .

Properties

IUPAC Name

6-bromo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCLQCBKBPTODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383452
Record name 6-Bromoindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17826-04-9
Record name 6-Bromoindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoindole-3-carboxaldehyde
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Synthesis routes and methods I

Procedure details

To a DMF (0.47 M) solution of 6-bromo-1H-indole (1 eq.) was added at 0° C. phosphorus oxychloride (1.2 eq.). The resulting solution was warmed to RT and stirred at RT for 16 h. The resulting solution was re-cooled to 0° C. and then carefully added NaOH (2 M aq. solution, 2.8 eq.). After stirring at RT for another 2 h, the crude reaction mixture was diluted with water and extracted with EtOAc. The combined organic extracts were dried over MgSO4. Filtration and concentration of the filtrate in vacuo afforded a yellow oil. Purification of the crude product thus obtained by way of flash chromatography (SiO2, Hex→EtOAc) afforded the title compound as a brown solid.
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Synthesis routes and methods II

Procedure details

POCl3 (980 mg, 6.4 mmol) was added dropwise to DMF (3 mL) cooled in an ice bath. The mixture was stirred at 0° C. for 30 min before a solution of 6-bromo-1H-indole (1.0 g, 5.1 mmol) in DMF (7 mL) was slowly added at 0° C. The mixture was stirred at room temperature for 3 h before being poured into water and neutralized with 1N NaOH. The crude product was collected by filtration and used in next step without further purification. LCMS (m/z): 224.1 [M+H]+.
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Synthesis routes and methods III

Procedure details

To a solution of 6-bromo-1H-indole (4 g, 20.4 mmol) in DMF (20 mL) was added Vilsmeier reagent (3.929 g, 30.6 mmol) portion-wise and the resulting mixture was stirred at rt overnight. After 45 minutes, water (100 mL) was added and the mixture was stirred at rt overnight. Water (50 mL) and 10M aqueous NaOH (10 mL) was added and the reaction was stirred at rt until a precipitate formed. The resulting solid was filtered and dried under high vacuum to give 6-bromo-1H-indole-3-carbaldehyde and used as crude for the next step. Mass Spectrum (ESI) m/e=225 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 6-bromoindole-3-carboxaldehyde?

A1: this compound exhibits quorum sensing inhibition (QSI) properties. [] This compound was found to be a metabolite of a marine Pseudomonad, alongside other compounds like 2-n-pentyl-4-quinolinol, 2-n-heptyl-4-quinolinol, indole-3-carboxaldehyde, and p-hydroxybenzaldehyde. [] These findings suggest a potential role for this compound in mediating interspecies interactions in marine environments.

Q2: How does bromination affect the QSI activity of indole-3-carboxaldehyde?

A2: Research indicates that bromination of indole-3-carboxaldehyde at the 6th position significantly enhances its QSI potency. Specifically, this compound demonstrated a 2 to 13-fold reduction in IC50 values compared to the non-brominated indole-3-carboxaldehyde when tested against the Chromobacterium violaceum AHL system. [] This suggests that the bromine atom at the 6th position plays a crucial role in enhancing its interaction with the molecular target responsible for quorum sensing.

Q3: Beyond its natural occurrence, are there any synthetic applications for this compound?

A3: Yes, this compound serves as a valuable building block in organic synthesis. It has been successfully employed in the synthesis of complex molecules like the central tryptophan residue of stephanotic acid. [] This synthesis utilizes a Horner-Wadsworth-Emmons reaction with N-Boc-6-bromoindole-3-carboxaldehyde, highlighting its utility in constructing intricate molecular structures.

Q4: Are there other research areas exploring the properties and applications of this compound?

A4: While specific details are limited in the provided literature, the discovery of this compound as a natural product from a marine Pseudomonad opens avenues for further investigation. [] Research exploring its potential as a lead compound for novel antibacterial agents, its ecological role in marine microbial communities, and its biosynthesis pathway would be of significant interest.

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